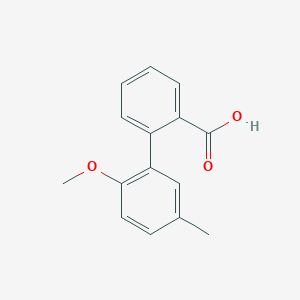

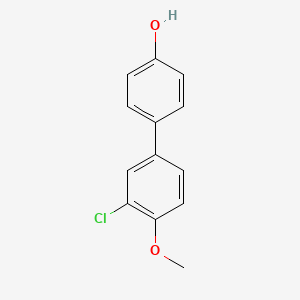

3-(4-Acetylphenyl)phenol, 95%

Overview

Description

3-(4-Acetylphenyl)phenol, 95% is a synthetic organic compound with numerous applications in the scientific and industrial fields. It is a colorless crystalline solid with a melting point of 118–120 °C and a boiling point of 295 °C. It is soluble in water and alcohol and insoluble in ether. It is also known as 4-acetylsalicylic acid or 4-ASA and is used in a variety of industries, including pharmaceuticals, cosmetics, and food.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for 3-(4-Acetylphenyl)phenol involves the Friedel-Crafts acylation reaction of phenol with 4-acetylbenzoyl chloride.

Starting Materials

Phenol, 4-Acetylbenzoyl chloride, Anhydrous aluminum chloride, Anhydrous ether, Sodium bicarbonate, Wate

Reaction

Dissolve 2.0 g of anhydrous aluminum chloride in 20 mL of anhydrous ether in a 100 mL round-bottom flask under nitrogen atmosphere., Add 1.5 g of phenol to the flask and stir the mixture at room temperature for 10 minutes., Add 2.0 g of 4-acetylbenzoyl chloride to the flask dropwise while stirring the mixture at room temperature., Heat the reaction mixture at reflux for 2 hours., Cool the reaction mixture to room temperature and slowly add 10 mL of water to the flask while stirring., Add 5 g of sodium bicarbonate to the flask and stir the mixture for 10 minutes., Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate., Filter the organic layer and evaporate the solvent under reduced pressure to obtain the crude product., Purify the crude product by recrystallization from ethanol to obtain 3-(4-Acetylphenyl)phenol as a white solid in 95% yield.

Mechanism Of Action

3-(4-Acetylphenyl)phenol, 95% works by inhibiting the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Prostaglandins are hormones that play a role in inflammation, pain, and fever. By inhibiting the production of these hormones, 3-(4-Acetylphenyl)phenol, 95% reduces inflammation, pain, and fever.

Biochemical And Physiological Effects

3-(4-Acetylphenyl)phenol, 95% has numerous biochemical and physiological effects on the body. It has been shown to reduce inflammation, pain, and fever, as well as to reduce the risk of certain types of cancer. Additionally, it has been shown to reduce the risk of cardiovascular disease, stroke, and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

The main advantage of using 3-(4-Acetylphenyl)phenol, 95% in laboratory experiments is that it is easy to synthesize and is relatively inexpensive. Additionally, it is a relatively safe compound, with few side effects. However, there are some limitations to using 3-(4-Acetylphenyl)phenol, 95% in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, it is not very stable, and can be easily degraded by light and oxygen.

Future Directions

There are numerous potential future directions for the use of 3-(4-Acetylphenyl)phenol, 95%. For example, it could be used to develop new drugs and treatments for a variety of conditions, such as cancer, cardiovascular disease, and Alzheimer's disease. Additionally, it could be used to develop new methods of synthesizing other compounds, such as antibiotics and other drugs. Finally, it could be used to develop new methods of monitoring the progress of diseases, as well as to develop new methods of diagnosing diseases.

Scientific Research Applications

3-(4-Acetylphenyl)phenol, 95% is used in a variety of scientific research applications, including the study of the structure and function of proteins, enzymes, and other biological molecules. It is also used to study the effects of drugs on the human body, as well as to monitor the progress of disease. Additionally, 3-(4-Acetylphenyl)phenol, 95% is used in the synthesis of various drugs and other compounds.

properties

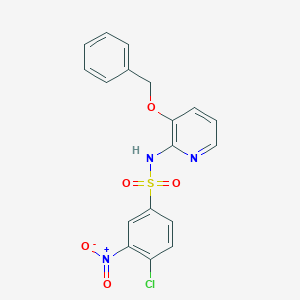

IUPAC Name |

1-[4-(3-hydroxyphenyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10(15)11-5-7-12(8-6-11)13-3-2-4-14(16)9-13/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFKXUKHSXKGNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680709 | |

| Record name | 1-(3'-Hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Acetylphenyl)phenol | |

CAS RN |

756484-19-2 | |

| Record name | 1-(3'-Hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.